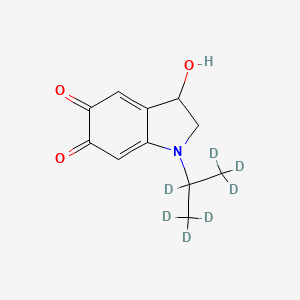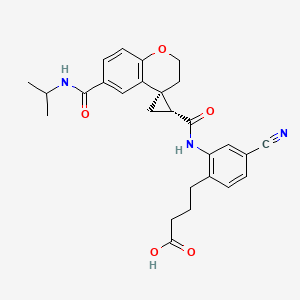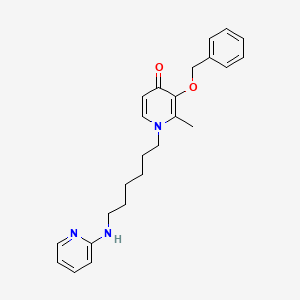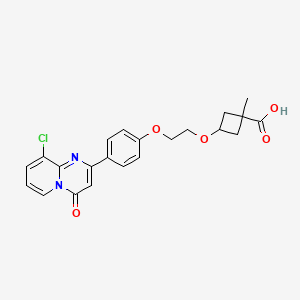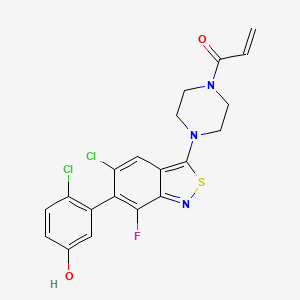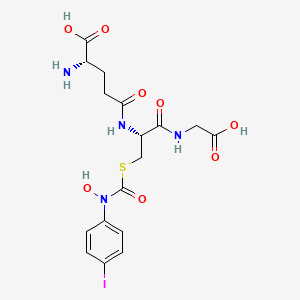
HIV-1 inhibitor-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-29 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is the primary causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely compromises the immune system. The development of this compound represents a significant advancement in the ongoing battle against HIV/AIDS, particularly in addressing drug-resistant strains of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-29 involves multiple steps, including the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route typically begins with the preparation of a core structure, followed by the addition of various substituents through reactions such as alkylation, acylation, and sulfonation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are employed to produce large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties.
Scientific Research Applications
HIV-1 inhibitor-29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between HIV-1 and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS, particularly in cases involving drug-resistant strains.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 activity and resistance.
Mechanism of Action
HIV-1 inhibitor-29 exerts its effects by targeting the HIV-1 protease enzyme, which is essential for the maturation and replication of the virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units. This inhibition disrupts the viral life cycle, leading to the production of non-infectious viral particles. The molecular targets and pathways involved include the protease active site and the subsequent steps in the viral replication process.
Comparison with Similar Compounds
HIV-1 inhibitor-29 is unique in its structure and mechanism of action compared to other HIV-1 inhibitors. Similar compounds include:
Darunavir: Another protease inhibitor with a different binding affinity and resistance profile.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Saquinavir: One of the first protease inhibitors developed, with a distinct chemical structure and pharmacokinetic properties.
This compound stands out due to its enhanced activity against drug-resistant HIV-1 strains and its potential for use in combination therapies to improve treatment outcomes.
Properties
Molecular Formula |
C30H36N6O5 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
4-[6,7-dimethoxy-2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]quinazolin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C30H36N6O5/c1-19-13-21(17-31)14-20(2)28(19)41-29-23-15-25(38-3)26(39-4)16-24(23)33-30(34-29)32-22-5-7-35(8-6-22)18-27(37)36-9-11-40-12-10-36/h13-16,22H,5-12,18H2,1-4H3,(H,32,33,34) |
InChI Key |
GGMBYLKLQQWUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


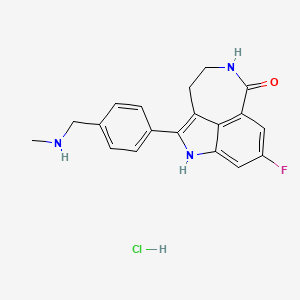
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
